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Compound of Interest

Compound Name: 6-Methyl-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1312937

An In-depth Technical Guide to 6-Methyl-1H-
pyrrolo[2,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 6-methyl-7-azaindole, is a heterocyclic
aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its
rigid bicyclic scaffold, composed of fused pyrrole and pyridine rings, serves as a versatile
building block for the synthesis of a diverse array of functional molecules.[2] This guide
provides a comprehensive overview of the physical and chemical properties of 6-Methyl-1H-
pyrrolo[2,3-b]pyridine, along with experimental methodologies and its relevance in
contemporary drug discovery.

Physical Properties

The physical characteristics of 6-Methyl-1H-pyrrolo[2,3-b]pyridine are summarized in the
table below. These properties are crucial for its handling, purification, and formulation in various
applications.
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Property Value Source
Molecular Formula CsHsNz2 [3]
Molecular Weight 132.16 g/mol [4]
Melting Point 140 °C [2]
Boiling Point 259.634 °C at 760 mmHg [2]
Flash Point 112.803 °C 2]
Density 1.17 g/cm3 [2]
Vapor Pressure 0.021 mmHg at 25°C [2]
Refractive Index 1.667 [2]
pKa (Predicted) 7.71£0.40 [2]
Appearance Solid [5]
Solubility N/A [2]
Storage Temperature 2-8°C [2]

Chemical Properties and Reactivity

The chemical behavior of 6-Methyl-1H-pyrrolo[2,3-b]pyridine is dictated by the interplay of
the electron-rich pyrrole ring and the electron-deficient pyridine ring. This unique electronic
nature makes it a valuable synthon for creating complex molecular architectures.[1]

Electrophilic Aromatic Substitution

The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring.
Electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts
reactions, are expected to occur preferentially at the C3 position of the pyrrole ring, which is the
most electron-rich and sterically accessible site. The pyridine ring, being electron-deficient, is
less reactive towards electrophiles.[6][7]

Nucleophilic Aromatic Substitution
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The pyridine ring of the 7-azaindole scaffold is susceptible to nucleophilic aromatic substitution
(SNA_r), particularly when activated by electron-withdrawing groups or when a good leaving
group is present. Nucleophilic attack typically occurs at the C4 and C6 positions of the pyridine

ring.[6][8]

Reactivity as a Synthetic Building Block

6-Methyl-1H-pyrrolo[2,3-b]pyridine serves as a crucial intermediate in the synthesis of a
variety of biologically active compounds. Its unique structure allows for modifications at multiple
positions, enabling the fine-tuning of pharmacological properties.[2] It is a key component in the
development of kinase inhibitors and other targeted therapies.

Experimental Protocols
Synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine

While a specific, detailed, one-pot synthesis for 6-Methyl-1H-pyrrolo[2,3-b]pyridine is not
readily available in a single source, a representative synthetic approach can be constructed
based on established methods for 7-azaindole synthesis, such as the Fischer indole synthesis
or palladium-catalyzed cross-coupling reactions. A plausible synthetic workflow is outlined
below.
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A plausible synthetic route to the target compound.

General Procedure:

o Condensation: 2-Amino-5-methylpyridine is reacted with chloroacetaldehyde in a suitable
solvent to form an imine intermediate.

e Cyclization: The intermediate undergoes an acid-catalyzed intramolecular cyclization,
followed by elimination of water, to yield the final product, 6-Methyl-1H-pyrrolo[2,3-
b]pyridine.
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 Purification: The crude product is then purified using standard techniques such as column
chromatography or recrystallization.

Spectroscopic Characterization

Standard spectroscopic techniques are employed to confirm the identity and purity of 6-Methyl-
1H-pyrrolo[2,3-b]pyridine.

Spectroscopic Analysis

UV-Vis Spectroscopy

- “1H- ) s Mass Spectrometry
6-Methyl-1H-pyrrolo[2,3-b]pyridine (EI-MS)

NMR Spectroscopy

(*H and 13C)

Click to download full resolution via product page

Standard workflow for spectroscopic characterization.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on both the pyrrole and pyridine rings, as well as a singlet for the methyl group
protons. The chemical shifts and coupling constants provide valuable information about
the electronic environment and connectivity of the protons.

o 13C NMR: The carbon NMR spectrum will display signals corresponding to the eight unique
carbon atoms in the molecule, including the methyl carbon and the carbons of the
heterocyclic rings.

e Mass Spectrometry (MS):
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o Electron lonization (EI-MS): The mass spectrum will show a molecular ion peak (M*)
corresponding to the molecular weight of the compound (132.16 g/mol ). The
fragmentation pattern can provide further structural information, with common losses
including the methyl group and cleavage of the heterocyclic rings.[9]

e UV-Vis Spectroscopy:

o The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, will exhibit
absorption bands corresponding to the 1t — 11* electronic transitions within the aromatic
system.[4][10]

Role in Drug Discovery and Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged structure"” in drug discovery, meaning it is
a molecular framework that is capable of binding to multiple biological targets.[11] Derivatives
of this scaffold have been investigated as potent inhibitors of various kinases, which are key
regulators of cellular signaling pathways.

Inhibition of CDK8 and the Wnt/3-catenin Signaling
Pathway

One notable application of pyrrolo[2,3-b]pyridine derivatives is in the inhibition of Cyclin-
Dependent Kinase 8 (CDKS8).[12][13] CDK8 is a component of the Mediator complex, which
plays a crucial role in regulating gene transcription.[14] In several cancers, particularly
colorectal cancer, the Wnt/p-catenin signaling pathway is aberrantly activated, leading to
uncontrolled cell proliferation.[15][16]

CDK8 has been identified as a positive regulator of the Wnt/B-catenin pathway.[12] By
phosphorylating various downstream targets, CDK8 enhances the transcriptional activity of 3-
catenin, a key effector of the Wnt pathway.[15] Therefore, inhibiting CDK8 with small molecules
based on the pyrrolo[2,3-b]pyridine scaffold presents a promising therapeutic strategy to
downregulate Wnt signaling and suppress tumor growth.[12][13]

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.youtube.com/watch?v=5kW9sk_kcWA
https://www.researchgate.net/figure/UV-vis-absorption-spectra-of-pyrrole-before-and-after-polymerization-by-radiolytic-and_fig1_267746151
https://www.researchgate.net/figure/UV-Vis-spectrum-in-methanol-solvent-and-the-calculated-transitions-in-gas-phase-and_fig2_330984438
https://www.ambeed.com/6-methyl-1h-pyrrolo[2,3-b]pyridine.html
https://www.benchchem.com/pdf/Cdk8_IN_5_and_the_Wnt_Signaling_Pathway_A_Technical_Guide.pdf
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1386929/full
https://synapse.patsnap.com/article/what-are-the-therapeutic-applications-for-cdk8-inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC2763033/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3917662/
https://www.benchchem.com/pdf/Cdk8_IN_5_and_the_Wnt_Signaling_Pathway_A_Technical_Guide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2763033/
https://www.benchchem.com/pdf/Cdk8_IN_5_and_the_Wnt_Signaling_Pathway_A_Technical_Guide.pdf
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1386929/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Canonical Wnt/B-catenin Signaling Pathway

LRP5/6

inhibition

I
I
| inhibition
I
I
|

Y
Destruction Complex

Pyrrolo[2,3-b]pyridine
Inhibitor

(APC, Axin, GSK3p)

inhibition

|
degr.‘}ldation

B-catenin
(cytoplasm)

enhances
transcriptional
activity

translocation

[3-catenin
(nucleus)

TCF/LEF

Target Gene
Expression

Cell Proliferation

Click to download full resolution via product page

Inhibition of the Wnt/[3-catenin pathway by a pyrrolopyridine-based CDKS8 inhibitor.
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Conclusion

6-Methyl-1H-pyrrolo[2,3-b]pyridine is a valuable heterocyclic compound with a rich chemical
profile that makes it highly relevant to researchers in drug discovery and materials science. Its
versatile reactivity allows for the synthesis of complex molecules with diverse biological
activities. The role of its derivatives as kinase inhibitors, particularly in the context of the Wnt/3-
catenin signaling pathway, highlights its potential for the development of novel therapeutics.
This guide provides a foundational understanding of the key physical and chemical properties
of 6-Methyl-1H-pyrrolo[2,3-b]pyridine, which is essential for its effective utilization in research
and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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